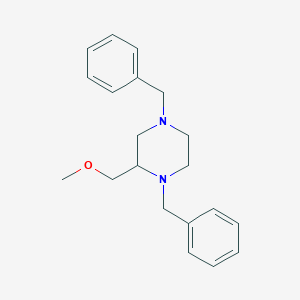

1,4-Dibenzyl-2-(methoxymethyl)piperazine

Description

Properties

Molecular Formula |

C20H26N2O |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

1,4-dibenzyl-2-(methoxymethyl)piperazine |

InChI |

InChI=1S/C20H26N2O/c1-23-17-20-16-21(14-18-8-4-2-5-9-18)12-13-22(20)15-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 |

InChI Key |

BVCJSDGVJGPPLY-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1,4-Dibenzyl-2-(methoxymethyl)piperazine

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous FDA-approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the chemical properties of a specific, functionalized derivative: 1,4-Dibenzyl-2-(methoxymethyl)piperazine. Due to the limited availability of direct experimental data for this precise molecule, this document establishes a robust scientific profile by first examining the well-characterized parent compound, 1,4-dibenzylpiperazine. Subsequently, it applies fundamental principles of organic chemistry to predict the influence of the 2-(methoxymethyl) substituent on the molecule's structure, reactivity, and spectroscopic signature. This analysis is intended for an audience of researchers, scientists, and professionals in drug development, offering both established data and field-proven insights into this class of compounds.

Molecular Structure and Stereochemistry

The foundational structure of 1,4-Dibenzyl-2-(methoxymethyl)piperazine consists of a central six-membered piperazine ring. This ring is symmetrically N,N'-disubstituted with two benzyl groups and asymmetrically substituted at the C-2 position with a methoxymethyl group.

Core Conformation

The piperazine ring typically adopts a stable chair conformation to minimize torsional strain.[3] In 1,4-dibenzylpiperazine, the large benzyl groups are expected to occupy equatorial positions to reduce steric hindrance. The introduction of the methoxymethyl group at the C-2 position introduces a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers. This substituent is also likely to favor an equatorial position to maintain the most stable chair conformation.

Figure 1: Chemical structure of 1,4-Dibenzyl-2-(methoxymethyl)piperazine, highlighting the chiral center at C-2.

Synthesis and Reactivity

The synthesis of 1,4-Dibenzyl-2-(methoxymethyl)piperazine would logically proceed by first establishing the substituted piperazine core, followed by functionalization, or by building the ring from a chiral precursor.

Synthesis of the 1,4-Dibenzylpiperazine Scaffold

The parent 1,4-dibenzylpiperazine is readily synthesized via the direct N,N'-dialkylation of piperazine with benzyl halides, such as benzyl bromide or benzyl chloride.[4][5] The reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the hydrohalic acid formed.

Caption: General workflow for the synthesis of the 1,4-dibenzylpiperazine core.

Introduction of the 2-(Methoxymethyl) Substituent

Introducing a substituent at the C-2 position of a pre-formed piperazine ring is a significant challenge due to the relative inertness of the C-H bonds.[5] However, several strategies are viable:

-

Direct α-Lithiation: Methods have been developed for the direct α-lithiation of N-Boc protected piperazines.[6] A similar strategy could be applied to an N-benzyl-N'-Boc-piperazine. The resulting lithiated species can then be quenched with an electrophile like methoxymethyl chloride (MOM-Cl). Subsequent removal of the Boc group and benzylation of the second nitrogen would yield the target compound.

-

Synthesis from Chiral Precursors: A more stereocontrolled approach involves starting from a chiral amino acid, such as (S)-serine.[4][7][8] Serine can be converted into a chiral aziridine or another suitable intermediate, which then serves as a building block for constructing the piperazine ring, already bearing the desired hydroxymethyl (or protected) functionality at the correct stereocenter.[4][7] The hydroxyl group can then be methylated to form the methoxymethyl ether.

Chemical Reactivity

-

Piperazine Nitrogens: The nitrogen atoms in the piperazine ring are basic and nucleophilic. However, in the target molecule, they are sterically hindered by the bulky benzyl groups. The benzyl groups themselves can be considered protecting groups, as they can be removed via catalytic hydrogenolysis to yield the free secondary amine at the N-1 and N-4 positions, enabling further functionalization.[5]

-

Methoxymethyl Ether: The methoxymethyl ether linkage is generally stable under basic, oxidizing, and reducing conditions.[9] It is, however, susceptible to cleavage under acidic conditions, which would regenerate the corresponding 2-(hydroxymethyl) derivative.[9]

-

Influence of the C-2 Substituent: The presence of the methoxymethyl group breaks the C₂ symmetry of the 1,4-dibenzylpiperazine core. This can lead to diastereotopic protons on the piperazine ring and the benzylic methylenes, which has significant implications for its NMR spectroscopy (see Section 4). From a reactivity standpoint, the ether oxygen could potentially act as a Lewis basic site, coordinating to metal catalysts, and the C-H bonds alpha to this oxygen are not typically reactive. The primary influence is steric; the substituent will direct incoming reagents away from its face of the piperazine ring.[10]

Physicochemical Properties

The physical and chemical properties of 1,4-Dibenzyl-2-(methoxymethyl)piperazine are predicted based on the known values for the parent compound and the addition of the methoxymethyl group.

Table 1: Comparison of Physicochemical Properties

| Property | 1,4-Dibenzylpiperazine | 1,4-Dibenzyl-2-(methoxymethyl)piperazine (Predicted) | Data Source / Rationale |

| Molecular Formula | C₁₈H₂₂N₂ | C₂₀H₂₆N₂O | Addition of C₂H₄O |

| Molecular Weight | 266.38 g/mol | 310.44 g/mol | [3] / Calculated |

| Appearance | White Powder / Colorless Solid | Likely a viscous oil or low-melting solid | [4][11] / Increased asymmetry often lowers melting point |

| Solubility | Poorly soluble in water; soluble in ethanol, CH₂Cl₂ | Poorly soluble in water; soluble in common organic solvents | [4] / Ether group may slightly increase polarity but overall molecule remains lipophilic |

| XLogP3 | 3.1 | ~3.5 | [12] / Estimated increase due to added alkyl/ether moiety |

Spectroscopic Characterization

The structural features of 1,4-Dibenzyl-2-(methoxymethyl)piperazine give rise to a predictable, yet complex, spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the C-2 substituent is the most significant factor influencing the NMR spectra, as it removes the plane of symmetry present in the parent 1,4-dibenzylpiperazine.

-

¹H NMR:

-

Aromatic Protons: Signals corresponding to the two benzyl groups would be expected in the range of δ 7.2-7.5 ppm, integrating to 10H.

-

Benzylic Protons (-CH₂-Ph): In the parent compound, these appear as a single sharp singlet. In the target molecule, due to the adjacent chiral center, these four protons become diastereotopic and would likely appear as two distinct AB quartets or complex multiplets around δ 3.5-4.5 ppm.

-

Methoxymethyl Group (-CH₂OCH₃): This group will give rise to two characteristic signals. The methoxy protons (-OCH₃) will appear as a sharp singlet integrating to 3H, typically in the δ 3.2-3.5 ppm region.[11] The methylene protons (-CH₂O-) would likely appear as a multiplet (e.g., a doublet of doublets) between δ 3.4-3.8 ppm, coupled to the proton at C-2.

-

Piperazine Ring Protons: These 7 protons would present as a complex series of overlapping multiplets in the δ 2.0-3.5 ppm range. The asymmetry of the molecule makes each of these protons chemically distinct.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals would be observed in the δ 127-140 ppm region.

-

Benzylic Carbons: Two distinct signals are expected for the benzylic carbons around δ 60-65 ppm.

-

Methoxymethyl Carbons: The methoxy carbon (-OCH₃) would produce a signal around δ 59 ppm, while the methylene carbon (-CH₂O-) would appear further downfield, likely in the δ 70-75 ppm range.[11]

-

Piperazine Ring Carbons: Five distinct signals would be expected for the piperazine ring carbons, ranging from approximately δ 50-65 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by C-H stretching and bending vibrations. The most diagnostic feature for confirming the presence of the methoxymethyl group would be a strong C-O-C stretching band, typically observed in the 1150-1085 cm⁻¹ region.[13]

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 310. A prominent and characteristic fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic bond to form the tropylium cation at m/z = 91. Another likely fragmentation would involve the loss of the methoxymethyl group.

Table 2: Predicted Spectroscopic Data Summary

| Technique | Feature | Predicted Signature | Rationale |

| ¹H NMR | -OCH₃ Protons | Singlet, ~3.3 ppm, 3H | Characteristic chemical shift for methoxy groups.[11] |

| -CH₂-Ph Protons | Complex multiplets/AB quartets, ~3.5-4.5 ppm, 4H | Diastereotopicity due to adjacent chiral center. | |

| ¹³C NMR | -OCH₃ Carbon | ~59 ppm | Typical range for methoxy carbons.[11] |

| -CH₂O- Carbon | ~70-75 ppm | Ether-linked methylene carbon is deshielded.[14] | |

| IR | C-O-C Stretch | Strong band, 1150-1085 cm⁻¹ | Diagnostic for aliphatic ethers.[13] |

| MS (EI) | Key Fragment | m/z = 91 | Stable tropylium cation from benzyl group cleavage. |

| Molecular Ion | m/z = 310 | Calculated molecular weight. |

Potential Applications and Research Interest

Piperazine derivatives are of immense interest in drug discovery.[2] They are often used as linkers or scaffolds to orient pharmacophoric groups.[2] Specifically, substituted piperazines have been investigated for a wide range of biological activities, including as kinase inhibitors and central nervous system agents.[6][15]

The introduction of a chiral, functionalized side chain at the C-2 position, as in 1,4-Dibenzyl-2-(methoxymethyl)piperazine, offers several strategic advantages:

-

Vector for Further Synthesis: The methoxymethyl group can be deprotected to reveal a primary alcohol, which serves as a handle for further elaboration of the side chain.

-

Modulation of Physicochemical Properties: The ether functionality can modulate the molecule's solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic profiles.

-

Introduction of 3D Complexity: The chiral center provides a three-dimensional architecture that can be crucial for achieving specific and high-affinity interactions with biological targets.[16]

Conclusion

References

- Liang, Z., Guo, L., Li, Q., Liu, C., Liu, C., & Wu, S. (2024). Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine. Letters in Organic Chemistry, 21(9), 737-743.

- Moser, A. (2026). Methoxy groups just stick out. ACD/Labs.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 200601, 1,4-Dibenzylpiperazine. Retrieved from [Link].

- Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 46(12), 2369-2371.

- Zhang, M., Zhou, Y. H., Hu, L. H., & Yang, X. H. (2010). 1,4-Dibenzylpiperazine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3336.

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link].

- Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link].

- SWGDrug. (2016). 1,4-Dibenzylpiperazine Monograph.

-

Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link].

-

MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link].

- Beduerftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3079-3089.

- ResearchGate. (2019). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- PMC. (2020). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)

- Smolecule. (n.d.). NMR vs. IR Spectroscopy: A Technical Comparison.

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link].

-

AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link].

- MDPI. (2023).

- PMC. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734219, (S)-2-Methylpiperazine. Retrieved from [Link].

- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12), 3079–3089.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71463396, Piperazine derivative, 9. Retrieved from [Link].

- ResearchGate. (2019).

Sources

- 1. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. (S)-2-Hydroxymethyl-piperazine (126872-94-4) for sale [vulcanchem.com]

- 8. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. adichemistry.com [adichemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. acdlabs.com [acdlabs.com]

- 12. Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.smolecule.com [pdf.smolecule.com]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

- 15. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]

1,4-Dibenzyl-2-(methoxymethyl)piperazine CAS number and molecular weight

The following technical guide provides an in-depth analysis of 1,4-Dibenzyl-2-(methoxymethyl)piperazine , a specialized heterocyclic intermediate used in the synthesis of pharmaceutical agents.

Chemical Identity & Core Properties[1][2][3][4][5][6][7][8][9][10]

1,4-Dibenzyl-2-(methoxymethyl)piperazine is a protected piperazine derivative. It serves as a critical building block in medicinal chemistry, particularly for generating 2-substituted piperazine scaffolds where the nitrogen atoms require protection during side-chain modification.

| Property | Data |

| CAS Number | 85817-27-2 |

| IUPAC Name | 1,4-dibenzyl-2-(methoxymethyl)piperazine |

| Molecular Formula | C₂₀H₂₆N₂O |

| Molecular Weight | 310.44 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity/salt form) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| pKa (Calc) | ~8.5 (Basic nitrogen centers, masked by steric bulk) |

Structural Logic

The molecule consists of a six-membered piperazine ring substituted at the C2 position with a methoxymethyl ether group. Both nitrogen atoms (N1 and N4) are protected with benzyl groups . This "dibenzyl" protection is strategic:

-

Steric Shielding: Prevents N-alkylation or N-acylation during reactions targeting the C2 side chain.

-

Orthogonal Deprotection: The benzyl groups can be removed via catalytic hydrogenolysis (H₂/Pd-C), regenerating the free amine without affecting the ether linkage.

Synthesis & Production Methodologies

The synthesis of 1,4-Dibenzyl-2-(methoxymethyl)piperazine typically follows a linear pathway starting from Piperazine-2-carboxylic acid (or its ethyl ester). This route ensures the correct establishment of the carbon skeleton before the ether functionality is introduced.

Experimental Workflow

Step 1: N-Benzylation

Precursor: Ethyl piperazine-2-carboxylate.

Reagents: Benzyl chloride (BnCl), Triethylamine (TEA), Acetonitrile.

Mechanism: Nucleophilic substitution (

Step 2: Reductive Transformation

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H).

Solvent: Anhydrous THF or Diethyl Ether (

Step 3: O-Methylation (The Critical Step)

Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI). Solvent: DMF or THF. Protocol:

-

The alcohol intermediate is dissolved in dry DMF.

-

NaH (60% dispersion) is added at

to deprotonate the alcohol, forming the alkoxide. -

MeI is added dropwise. The alkoxide attacks the methyl iodide via

. Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Pathway Diagram[9]

Figure 1: Step-wise chemical synthesis from commercially available piperazine esters.

Applications in Drug Development[1][5][13]

This compound is primarily a Late-Stage Intermediate (LSI) . It is rarely the final active pharmaceutical ingredient (API) but serves as a scaffold for:

-

Chiral Resolution Agents: The racemic mixture can be resolved into (R) and (S) enantiomers. The (S)-enantiomer is a key intermediate for synthesizing substance P antagonists and certain antihistamines.

-

Neurokinin-1 (NK1) Receptor Antagonists: Derivatives of 2-substituted piperazines are pharmacophores for NK1 antagonists (used in antiemetic drugs like Aprepitant, though Aprepitant uses a morpholine core, analogs often explore the piperazine space).

-

Maraviroc Analogs: While Maraviroc utilizes a difluorocyclohexyl group, the 2-substituted piperazine core is investigated for CCR5 antagonism.

Deprotection Strategy

To utilize the core in combinatorial chemistry, the benzyl groups are removed:

Analytical Characterization

To validate the identity of CAS 85817-27-2, the following spectral signatures must be confirmed:

| Method | Expected Signature |

| 1H NMR (CDCl₃) | Aromatic Region: Multiplet at 7.2–7.4 ppm (10H, 2x Phenyl).Benzylic Protons: Two AB quartets or singlets around 3.5–3.8 ppm (4H).Methoxy Group: Sharp singlet at ~3.3 ppm (3H).Piperazine Ring: Multiplets at 2.3–3.0 ppm. |

| Mass Spectrometry (ESI) | [M+H]⁺ Peak: 311.45 m/z.Fragmentation: Loss of benzyl group (91 m/z) is common in MS/MS. |

| HPLC Purity | Column: C18.Mobile Phase: Acetonitrile/Water (+0.1% TFA).Detection: UV at 254 nm (Strong absorption due to benzyl groups). |

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Keep under inert atmosphere (Nitrogen/Argon) at 2-8°C. The ether linkage is stable, but the free amines (if deprotected) are sensitive to CO₂ absorption.

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water; benzyl derivatives can be toxic to aquatic life.

References

-

Chemical Source Registry. (2025). Entry for CAS 85817-27-2: 1,4-Dibenzyl-2-(methoxymethyl)piperazine. ChemSrc. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1,4-Dibenzylpiperazine (Parent Structure Analysis). PubChem.[1][2][3] Link

-

Zhang, M., et al. (2010).[4] Crystal structure and synthesis of 1,4-dibenzylpiperazine derivatives. Acta Crystallographica Section E. Link

-

PrepChem. (2024). Synthesis of 2-Hydroxymethyl-1,4-diphenylmethyl piperazine (Precursor Protocol). PrepChem. Link

Sources

- 1. 1-(4-Methoxybenzyl)piperazin-2-one | C12H16N2O2 | CID 20099271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cetirizine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - [1,4-bis(4-hydroxy-3,5-dimethoxy-benzoyl)piperazin-2-yl]methyl n,n-diethylcarbamate (C28H37N3O10) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

Synthesis and characterization of 1,4-Dibenzyl-2-(methoxymethyl)piperazine

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dibenzyl-2-(methoxymethyl)piperazine

Foreword: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a quintessential pharmacophore, recognized as a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of clinically successful drugs, from antihistamines to antipsychotics and anticancer agents, is a testament to its remarkable versatility. The two nitrogen atoms provide ideal handles for modulating physicochemical properties such as solubility and basicity, while also serving as key points for interaction with biological targets. While substitutions on the nitrogen atoms are common, the exploration of stereochemically defined C-substituted piperazines, particularly at the 2-position, unlocks a three-dimensional chemical space that is significantly less explored but holds immense potential for developing next-generation therapeutics with improved selectivity and potency.[1][2]

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of a specific C-2 substituted derivative: 1,4-Dibenzyl-2-(methoxymethyl)piperazine. This molecule serves as a valuable chiral building block, where the dibenzyl groups provide robust protection and lipophilicity, and the methoxymethyl moiety at the C-2 stereocenter offers a unique structural element for further elaboration. As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a narrative of scientific reasoning, explaining the causality behind each experimental choice to ensure both accuracy and reproducibility.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is paramount for designing an efficient and scalable synthesis. Our strategy targets the synthesis of an enantiomerically pure product, necessitating a chiral pool starting material.

The primary C-N bonds of the benzyl groups can be disconnected via N-alkylation, a standard and reliable transformation.[3][4] This reveals a core 2-(methoxymethyl)piperazine intermediate. The methoxy group can be traced back to a more versatile hydroxyl group via an O-methylation step.[5][6] The piperazine ring itself, with its C-2 substitution, is most effectively constructed from a chiral α-amino acid precursor, which elegantly installs the required stereocenter from the outset. L-serine is an ideal starting material as it already contains the required hydroxymethyl side chain. This leads to a robust and logical synthetic pathway.

Caption: Retrosynthetic analysis of the target compound.

Synthesis Methodology: A Step-by-Step Guide

This section details the multi-step synthesis, providing not only the protocol but also the rationale behind the chosen conditions and reagents. The pathway is designed for scalability and control over stereochemistry.

Overall Synthetic Workflow

The proposed synthesis is a four-stage process starting from L-Serine methyl ester. This workflow is designed to first construct the core piperazine ring, followed by functionalization of the nitrogen and oxygen atoms.

Caption: The four-stage synthetic workflow.

Stage 1 & 2: Synthesis of (S)-2-(Hydroxymethyl)piperazine

The synthesis begins with the formation of a diketopiperazine intermediate from L-serine, which is then reduced to the core piperazine structure. This approach is well-established for creating chiral 2-substituted piperazines.[2][7]

Protocol:

-

Diketopiperazine Formation:

-

To a solution of L-serine methyl ester hydrochloride (1.0 eq) in methanol, add sodium methoxide (1.1 eq) and stir for 30 minutes at room temperature.

-

Heat the mixture to reflux for 12-18 hours. The cyclization to the diketopiperazine, cyclo(Ser-Ser), will result in its precipitation.

-

Cool the mixture, filter the solid precipitate, wash with cold methanol, and dry under vacuum.

-

Causality: The basic conditions deprotonate the amine, allowing for intermolecular amide bond formation between two molecules of the amino acid ester, which spontaneously cyclize to the thermodynamically stable six-membered diketopiperazine ring.

-

-

Reduction to Piperazine:

-

Warning: This step uses a highly reactive reducing agent and must be performed under a strictly inert atmosphere (Argon or Nitrogen) with anhydrous solvents.

-

Suspend the diketopiperazine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

To this suspension, add a solution of lithium aluminum hydride (LiAlH₄) (3.0-4.0 eq) in THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 24 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the solid thoroughly with THF and dichloromethane.

-

Concentrate the combined organic filtrates under reduced pressure to yield crude (S)-2-(hydroxymethyl)piperazine, which can be used in the next step without further purification.

-

Causality: LiAlH₄ is a powerful reducing agent capable of reducing both amide carbonyls to the corresponding amines, thereby forming the piperazine ring.[8]

-

Stage 3: Synthesis of (S)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine

This stage involves the N-alkylation of both secondary amines of the piperazine core. The use of a suitable base and an excess of the alkylating agent ensures the formation of the desired 1,4-disubstituted product.

Protocol:

-

Dissolve the crude (S)-2-(hydroxymethyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq) to the suspension. This base is sufficient to neutralize the hydrobromic acid formed during the reaction.[3]

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (2.2-2.5 eq) dropwise to the mixture. An excess is used to drive the reaction to completion and ensure di-alkylation.

-

Heat the reaction to 60-80 °C and stir for 12-16 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature, filter off the inorganic salts, and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N,N'-dibenzylated alcohol.

-

Causality: This is a classic nucleophilic substitution (Sₙ2) reaction. The piperazine nitrogens act as nucleophiles, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion. Using a sufficient excess of both the base and the electrophile ensures that both nitrogen atoms are alkylated.[9]

-

Stage 4: Synthesis of 1,4-Dibenzyl-2-(methoxymethyl)piperazine

The final step is the O-methylation of the primary alcohol. The Williamson ether synthesis is a robust and high-yielding method for this transformation.

Protocol:

-

Warning: This step uses a highly reactive and flammable reagent (NaH) and must be performed under a strictly inert atmosphere with anhydrous solvents.

-

Dissolve the (S)-1,4-Dibenzyl-2-(hydroxymethyl)piperazine (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Add methyl iodide (MeI) (1.5 eq) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until complete (monitored by TLC).

-

Cool the reaction back to 0 °C and cautiously quench with a few drops of methanol, followed by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final target compound, 1,4-Dibenzyl-2-(methoxymethyl)piperazine.

-

Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the primary alcohol to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks the methyl iodide in an Sₙ2 reaction to form the methyl ether.[6] A variety of methylating agents exist, but the NaH/MeI system is highly effective for this type of transformation.[6][10]

-

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1,4-Dibenzyl-2-(methoxymethyl)piperazine.

Spectroscopic and Chromatographic Data

The following tables summarize the expected data based on the structure of the target compound and known data for similar structures like 1,4-dibenzylpiperazine.[11][12]

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Key Features |

| Aromatic-H | δ 7.20-7.40 (m, 10H) | δ 127.0-129.5, ~138.0 | Multiplet for the 10 protons of the two phenyl rings. |

| Benzylic-CH₂ | δ ~3.50 (ABq, 4H) | δ ~63.0 | The two CH₂ groups are diastereotopic due to the C-2 chiral center, appearing as two distinct doublets (an AB quartet). |

| Piperazine-H (C2) | δ ~2.80-2.95 (m, 1H) | δ ~60.0 | The proton at the stereocenter. |

| Piperazine-H (C3,C5,C6) | δ ~2.20-2.80 (m, 6H) | δ ~45.0-55.0 | Complex multiplets for the remaining six piperazine ring protons. |

| -CH₂-O- | δ ~3.40 (m, 2H) | δ ~75.0 | The methylene protons adjacent to the ether oxygen. |

| -O-CH₃ | δ ~3.35 (s, 3H) | δ ~59.0 | A characteristic sharp singlet for the methoxy group protons. |

Table 2: Mass Spectrometry Data

| Technique | Expected Result | Key Fragments (m/z) |

| ESI-MS (+ve) | [M+H]⁺ at m/z 297.2 | N/A |

| GC-MS (EI) | M⁺ at m/z 296.2 | 91: Tropylium ion (benzyl fragment) - often the base peak.175: [M - Bn - CH₂OCH₃]⁺205: [M - Bn]⁺251: [M - CH₂OCH₃]⁺ |

Note: The fragmentation pattern is predicted based on common pathways for N-benzyl and ether-containing compounds. The most likely fragmentation involves the cleavage of the benzylic C-N bond to give the stable tropylium cation (m/z 91).[11][13]

Analytical Protocols

-

Nuclear Magnetic Resonance (NMR):

-

Prepare a sample by dissolving ~10 mg of the final compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.

-

The spectra should be consistent with the predicted shifts and coupling patterns outlined in Table 1.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution (~1 mg/mL) of the compound in methanol or ethyl acetate.[11]

-

Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-1 or equivalent).

-

Use a temperature program that starts at ~100 °C and ramps to ~300 °C to ensure elution.

-

The resulting mass spectrum should show the expected molecular ion and key fragments as listed in Table 2, confirming the molecular weight and structural components.[14]

-

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and characterization of 1,4-Dibenzyl-2-(methoxymethyl)piperazine. By starting from the chiral pool and employing a series of well-understood, high-yielding reactions, this protocol enables the efficient production of this valuable chiral building block. The detailed explanation of the causality behind each step, combined with predictive characterization data, equips researchers and drug development professionals with the necessary tools to confidently synthesize, verify, and utilize this compound in their research endeavors. The principles and techniques described herein are broadly applicable to the synthesis of other complex piperazine derivatives, furthering the exploration of this critical pharmacophore in medicinal chemistry.

References

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 2020.

- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

- Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.

- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).

- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl

- Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. Smith College, 2020.

- Process for the preparation of N-(o-halo-phenyl)-piperazines N'-alkylated.

- O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. Current Organic Chemistry, Vol. 22, No. 20.

- Supporting Inform

- A Simple Synthesis of N-Alkylpiperazines.

- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?

- METHOD FOR PREPARING N-ALKYL-PIPERAZINES.

- Mastering chiral substituted 2-oxopiperazines.

- 1,4-Dibenzylpiperazine. SWGDrug Monograph, 2016.

- 1,4-Dibenzylpiperazine. PubChem CID 200601.

- 1,4-Dibenzylpiperazine. Acta Crystallographica Section E, 2011.

- On the Mechanism of the Ruthenium‐catalyzed β‐methylation of Alcohols with Methanol. Chemistry – A European Journal, 2017.

- Methylations with methanol via bioinspired catalytic C–O bond cleavage.

- O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. J-GLOBAL.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 2021.

- 1,4-Dibenzylpiperazine.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. BenchChem.

- Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.

- An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. BenchChem.

Sources

- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. "Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycl" by Uma Bhagwat Gaffney [scholarworks.smith.edu]

- 6. eurekaselect.com [eurekaselect.com]

- 7. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1,4-Dibenzylpiperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 11. swgdrug.org [swgdrug.org]

- 12. researchgate.net [researchgate.net]

- 13. 1,4-Dibenzylpiperazine | C18H22N2 | CID 200601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Stereochemical Imperative: Unlocking the Potential of Chiral 2-Substituted Piperazines

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic accessibility of chiral 2-substituted piperazines.

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 13 marketed blockbuster drugs including Imatinib and Ciprofloxacin. However, the vast majority of these drugs utilize achiral N,N’-disubstituted piperazines. Chiral 2-substituted piperazines represent a high-value, under-explored chemical space.[] By introducing a substituent at the C2 position, medicinal chemists can enforce specific conformational preferences, modulate basicity (pKa), and introduce precise vectors for hydrophobic interactions, significantly enhancing selectivity against off-target receptors (e.g., hERG, CYP450).

Chemical Biology & Structural Dynamics[1]

The Conformational "Lock" Effect

Unlike their achiral counterparts, which undergo rapid ring-flipping between degenerate chair conformers, 2-substituted piperazines exhibit a strong preference for a single chair conformation.[]

-

Equatorial Preference: To minimize 1,3-diaxial steric strain, the C2-substituent preferentially occupies the equatorial position.

-

Vector Alignment: This "locking" effect rigidly orients the nitrogen lone pairs and N-substituents.[] For example, in Gatifloxacin, the (S)-2-methyl group forces the piperazine ring into a specific conformation that optimizes binding to the DNA gyrase-DNA complex while minimizing efflux pump recognition.

pKa Modulation and Solubility

The introduction of a C2-substituent alters the electronic environment of the adjacent amines.

-

Basicity Shift: A C2-methyl group typically lowers the pKa of the N1 amine by ~0.1–0.3 units due to steric hindrance to solvation, despite the inductive electron-donating effect. This subtle shift can be critical for optimizing membrane permeability (LogD) and reducing lysosomal trapping.[]

-

Lipophilicity: C2-substitution allows for the fine-tuning of LogP without altering the core pharmacophore, a strategy often used to improve blood-brain barrier (BBB) penetration in CNS active agents.[]

Visualization: SAR Logic Flow

The following diagram illustrates how C2-chirality translates to biological efficacy.

Caption: The cascade of effects initiated by introducing a chiral center at the C2 position of the piperazine ring.[]

Therapeutic Case Studies

Infectious Disease: Fluoroquinolones

The most prominent application of chiral 2-substituted piperazines is in the fluoroquinolone class of antibiotics.

-

Drug: Gatifloxacin (and Lomefloxacin).[]

-

Mechanism: The C7 position of the quinolone core is substituted with a piperazine. In Gatifloxacin, the 2-methylpiperazine moiety is crucial.[2] The methyl group improves oral bioavailability and increases the half-life compared to the unsubstituted analog (Ciprofloxacin) by sterically hindering N-oxidation and glucuronidation.

-

Chirality: The (S)-enantiomer of the 2-methylpiperazine often shows superior potency and a better safety profile regarding phototoxicity compared to the (R)-enantiomer or racemate.[]

Oncology: Kinase Inhibitors

While Imatinib uses an achiral piperazine to bind to the solvent-exposed region of the BCR-ABL kinase, next-generation inhibitors are exploring C2-substitution to overcome resistance mutations.[]

-

Strategy: Introducing a bulky C2-group (e.g., phenyl or isopropyl) creates a "steric clash" with mutated residues (like T315I) in the ATP-binding pocket, or conversely, fills a hydrophobic sub-pocket opened by the mutation.

CNS Disorders: 5-HT Receptor Modulators

Piperazines are classic 5-HT (Serotonin) ligands.[]

-

Selectivity: Unsubstituted piperazines often bind promiscuously across 5-HT1A, 5-HT2A, and D2 receptors.[] C2-substitution restricts the conformational space, allowing for the design of highly selective agonists. For instance, (S)-2-methyl-substituted analogs have demonstrated >100-fold selectivity for 5-HT2C over 5-HT2A, a critical profile for treating obesity without hallucinogenic side effects.[]

Synthetic Methodologies

Accessing enantiopure 2-substituted piperazines is challenging due to the risk of racemization and the difficulty of distinguishing the two nitrogen atoms. Below are two field-proven protocols.

Standard Protocol: Reduction of Diketopiperazines

This method is robust, scalable, and utilizes the "Chiral Pool" (amino acids) to establish stereochemistry.

Workflow Diagram:

Caption: The classical "Chiral Pool" route for synthesizing enantiopure 2-substituted piperazines.[]

Step-by-Step Protocol:

-

Coupling: React N-Boc-L-Alanine (or other chiral amino acid) with Glycine methyl ester hydrochloride using HATU and DIPEA in DMF. Stir at RT for 12h.

-

Cyclization: Deprotect the N-Boc group (TFA/DCM). Neutralize and reflux in sec-butanol/toluene (1:1) with a catalytic amount of acetic acid for 24h. The 3-substituted-2,5-diketopiperazine will precipitate or can be crystallized.

-

Reduction: Suspend the diketopiperazine in dry THF under Argon. Carefully add LiAlH4 (4.0 equiv) at 0°C. Reflux for 16–48h.

-

Workup: Quench via Fieser method (H2O, 15% NaOH, H2O). Filter the aluminum salts. The filtrate contains the chiral 2-substituted piperazine.

-

Validation: Verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column).

Advanced Protocol: Pd-Catalyzed Allylic Alkylation

For sterically demanding or non-natural substituents, the Stoltz method (Pd-catalyzed decarboxylative allylic alkylation) offers access to alpha-tertiary piperazines.[]

-

Key Step: A Pd(0) catalyst with a chiral PHOX ligand effects the enantioselective alkylation of a lactam enolate equivalent.

-

Advantage: Allows for the construction of quaternary centers at C2 (e.g., 2-methyl-2-phenylpiperazine), which are inaccessible via standard amino acid reduction.[]

Quantitative Data Summary

| Parameter | Unsubstituted Piperazine | (S)-2-Methylpiperazine | Impact on Drug Design |

| pKa (N1) | ~9.8 | ~9.6 | Improved membrane permeability; reduced lysosomal trapping.[] |

| Conformation | Rapid Chair-Chair Flip | Locked Chair (Me-equatorial) | Increased binding affinity (entropy penalty paid synthetically).[] |

| Metabolic Stability | Low (N-oxidation prone) | High (Steric shielding) | Longer half-life (t1/2); reduced dosing frequency.[] |

| Selectivity | Low (Promiscuous) | High | Reduced off-target toxicity (e.g., hERG inhibition).[] |

References

-

Review of Piperazine Scaffolds

-

Fluoroquinolone SAR

-

Title: Structure-Activity Relationships of the Fluoroquinolones.[]

-

Source: Antimicrobial Agents and Chemotherapy.[]

-

URL:[Link][]

-

-

Synthetic Methodology (Stoltz Group)

- Title: Enantioselective Synthesis of 2-Substituted Piperazines via Pd-Catalyzed Allylic Alkyl

-

Source: Organic Letters.[]

-

URL:[Link][]

-

Conformational Analysis

-

Gatifloxacin Pharmacology

-

Title: Gatifloxacin: Clinical Pharmacology and Therapeutic Role.[]

-

Source: Expert Opinion on Pharmacotherapy.[]

-

URL:[Link][]

-

Sources

The Methoxymethyl Group in Piperazine Derivatives: A Strategic Tool for Modulating Physicochemical and Pharmacological Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of therapeutic agents.[1][2] Its unique structural and physicochemical properties, including two basic nitrogen atoms, allow for extensive functionalization to fine-tune a compound's pharmacological profile.[3][4] This guide provides a detailed examination of a specific, yet impactful, modification: the introduction of a methoxymethyl (MOM) group onto a piperazine nitrogen. We will explore the profound influence of the MOM group on the molecule's physicochemical characteristics, synthetic accessibility, and its dual role in pharmacokinetics as both a potential metabolic liability and a tool for optimizing drug disposition. Through a synthesis of established principles and field-proven insights, this document serves as a technical resource for drug discovery professionals aiming to strategically leverage the MOM group in the design of next-generation piperazine-based therapeutics.

The Piperazine Scaffold: A Foundation of Versatility

The six-membered piperazine heterocycle, with its two nitrogen atoms in a 1,4-relationship, is a recurring motif in drugs targeting a wide range of diseases, from central nervous system (CNS) disorders to cancer and infectious diseases.[5][6][7] Its value stems from several key attributes:

-

Tunable Basicity: The two nitrogen atoms (pKa1 ≈ 5.35, pKa2 ≈ 9.73) allow the molecule to be protonated at physiological pH, which can be critical for aqueous solubility and for forming ionic interactions with biological targets.[4]

-

Hydrogen Bonding Capacity: The N-H groups of an unsubstituted or mono-substituted piperazine can act as hydrogen bond donors, while the nitrogen atoms themselves are potent hydrogen bond acceptors.[1][8]

-

Synthetic Tractability: The nucleophilic nature of the nitrogen atoms makes them readily amenable to a wide variety of chemical modifications, including alkylation, acylation, and sulfonylation, allowing for precise control over the molecule's properties.[1][2]

-

Conformational Rigidity and Flexibility: The ring typically adopts a chair conformation, providing a degree of structural rigidity that can be beneficial for receptor binding, while the N-substituents can rotate freely, allowing the molecule to adapt to various binding pockets.[1][9]

These features make the piperazine ring an ideal linker between different pharmacophoric elements or a core scaffold for building molecules with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3]

The Methoxymethyl (MOM) Group: A Strategic N-Substitution

The introduction of a methoxymethyl (-CH₂OCH₃) group at a piperazine nitrogen is a strategic decision that significantly alters the parent molecule's profile. This seemingly simple substituent introduces an acyclic acetal functionality, which has profound and predictable consequences.

Impact on Physicochemical Properties

Substitution of a proton on the piperazine nitrogen with a MOM group instigates a cascade of changes in the molecule's fundamental physicochemical properties.

-

Hydrogen Bonding: The most immediate effect is the removal of a hydrogen bond donor (N-H). This can be critical for disrupting unwanted interactions with off-targets or metabolic enzymes. Concurrently, the ether oxygen in the MOM group introduces an additional hydrogen bond acceptor site.

-

Lipophilicity and Polarity: The MOM group increases lipophilicity (LogP) compared to an N-H group, but the ether oxygen also contributes polarity. This balance influences a compound's ability to cross biological membranes, including the blood-brain barrier.

-

Basicity: The electron-withdrawing inductive effect of the ether oxygen in the MOM group is expected to slightly decrease the basicity of the adjacent piperazine nitrogen compared to a simple N-alkyl substituent.

The following table provides a comparative summary of calculated physicochemical properties for piperazine and its N-substituted analogs.

| Compound | Molecular Formula | TPSA (Ų) | cLogP | H-Bond Donors | H-Bond Acceptors |

| Piperazine | C₄H₁₀N₂ | 24.1 | -1.1 | 2 | 2 |

| N-Methylpiperazine | C₅H₁₂N₂ | 15.4 | -0.6 | 1 | 2 |

| N-Methoxymethylpiperazine | C₆H₁₄N₂O | 24.6 | -0.4 | 1 | 3 |

| (Data for N-Methoxymethylpiperazine is analogous to (R)-2-(Methoxymethyl)piperazine[10]) |

Synthetic Considerations for N-Methoxymethylation

The introduction of a MOM group onto a piperazine nitrogen is a well-established transformation in organic synthesis, where it is often used as a protecting group for amines.[11] For drug development, this reaction must be high-yielding and scalable. A common and reliable strategy involves the use of a mono-protected piperazine derivative to ensure selectivity.

The logical workflow for synthesizing a mono-N-MOM piperazine derivative is illustrated below. This approach leverages a tert-butoxycarbonyl (Boc) protecting group, which is easily installed and can be removed under acidic conditions that typically leave the MOM group intact.[2]

Caption: Synthetic workflow for selective mono-N-methoxymethylation of piperazine.

The Pharmacokinetic Profile: A Double-Edged Sword

The MOM group exerts significant control over the pharmacokinetic profile of a piperazine derivative. Its primary influence is on metabolic stability, where it can be viewed as either a liability or a strategic advantage.

Metabolism of the Methoxymethyl Group

The ether linkage within the MOM group is a prime target for Phase I metabolism, specifically oxidative O-dealkylation catalyzed by cytochrome P450 (CYP) enzymes.[12] This metabolic pathway proceeds through two key steps:

-

Oxidative Cleavage: A CYP enzyme (e.g., CYP3A4, CYP2D6) hydroxylates the methylene carbon of the MOM group.

-

Spontaneous Decomposition: The resulting hemiaminal intermediate is unstable and rapidly decomposes, releasing the parent N-H piperazine, formaldehyde, and methanol (from the methoxy portion).

This metabolic vulnerability can lead to rapid in vivo clearance, resulting in a short half-life for the MOM-containing compound.[13]

Caption: Metabolic pathway of the N-methoxymethyl group via CYP450 oxidation.

Leveraging Metabolic Instability

While often a challenge, the metabolic lability of the MOM group can be strategically employed:

-

Prodrug Design: The MOM-piperazine can serve as a prodrug that is converted in vivo to the active N-H piperazine. This strategy can be used to improve the solubility, permeability, or taste of the parent drug, with the MOM group being cleaved post-absorption to release the active pharmacological agent.

-

Soft Drug Design: For locally acting drugs (e.g., inhaled or topical), a metabolically labile MOM group can ensure rapid systemic clearance, minimizing off-target side effects. The drug performs its function locally and is then quickly inactivated upon entering systemic circulation.

-

Blocking Other Metabolic Sites: In some cases, introducing a MOM group can sterically hinder or electronically deactivate another, more problematic metabolic site on the molecule, redirecting metabolism to the more predictable O-dealkylation pathway.[14]

Pharmacodynamic Implications

The size, flexibility, and electronic nature of the MOM group directly influence how a molecule interacts with its biological target. Replacing a smaller substituent (like H or methyl) with a MOM group can:

-

Alter Binding Affinity: The added bulk and conformational flexibility can either enhance or diminish binding affinity by allowing the molecule to better fit—or clash with—the topography of the receptor's binding pocket.

-

Modify Selectivity: The unique steric and electronic profile of the MOM group can change the selectivity profile of a compound, potentially reducing off-target activity by preventing binding to unintended receptors. For example, in GPCRs where piperazine derivatives frequently act, the loss of an N-H donor and the gain of an ether acceptor can fundamentally change the key interactions that govern selectivity between receptor subtypes (e.g., serotonin vs. dopamine receptors).[6][15]

-

Impact Functional Activity: The change in binding pose induced by the MOM group can alter the functional response, potentially shifting a compound from an agonist to an antagonist or vice versa.

The structure-activity relationships (SAR) for MOM-piperazine derivatives are highly target-dependent, and the introduction of this group should be considered a key vector for optimization during lead development.[16]

Experimental Protocols & Workflows

To empower researchers in their drug development efforts, this section provides validated, step-by-step protocols for the synthesis and metabolic evaluation of N-MOM-piperazine derivatives.

Protocol: Synthesis of N-Methoxymethyl-piperazine

This protocol describes a two-step process starting from commercially available N-Boc-piperazine.

Objective: To synthesize N-methoxymethyl-piperazine hydrochloride.

Materials:

-

N-Boc-piperazine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Chloromethyl methyl ether (MOM-Cl)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (Et₂O)

-

4M HCl in 1,4-Dioxane

Procedure:

Step 1: Synthesis of 1-(tert-butoxycarbonyl)-4-(methoxymethyl)piperazine

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-piperazine (1.0 eq).

-

Dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC or LC-MS.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure intermediate.

Step 2: Deprotection to N-Methoxymethyl-piperazine

-

Dissolve the purified product from Step 1 in dichloromethane (DCM, approx. 0.2 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

-

Stir the reaction for 1-2 hours until deprotection is complete (monitor by LC-MS).

-

Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

-

Dissolve the residue in a minimal amount of DCM and add 4M HCl in 1,4-Dioxane (2-3 eq) to precipitate the hydrochloride salt.

-

Add diethyl ether to aid precipitation, filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product.

Protocol: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing a key metric for predicting in vivo clearance.[17][18]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of an N-MOM-piperazine derivative using human liver microsomes.

Materials:

-

Test compound (N-MOM-piperazine derivative)

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

-

Positive control compound (e.g., testosterone, verapamil)

-

Acetonitrile (ACN) with an internal standard for protein precipitation

-

96-well plates, LC-MS/MS system

Workflow Diagram:

Caption: Workflow for an in vitro liver microsomal metabolic stability assay.

Procedure:

-

Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Dilute to a final working concentration (e.g., 1 µM) in phosphate buffer.

-

Incubation: In a 96-well plate, add the human liver microsomes (final concentration e.g., 0.5 mg/mL) and phosphate buffer.

-

Pre-incubation: Add the test compound to the wells, mix, and pre-incubate the plate at 37 °C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except for t=0 and negative control wells).

-

Timepoints: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard. For the t=0 sample, add the quenching solution before adding the NADPH system.

-

Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area ratio of the parent compound to the internal standard at each time point.

-

Data Calculation:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life: t₁/₂ = -0.693 / k

-

Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg/mL microsomal protein)

-

Conclusion and Future Perspectives

The methoxymethyl group is a potent modulator of molecular properties in the context of piperazine-based drug design. Far from being a simple substituent, it offers a sophisticated means to influence hydrogen bonding, lipophilicity, and, most critically, metabolic fate. Understanding its dual nature—as a potential metabolic soft spot for designing prodrugs or soft drugs, and as a tool to alter receptor interaction and selectivity—is essential for the modern medicinal chemist. The protocols provided herein offer a practical framework for the synthesis and evaluation of these derivatives. As drug discovery continues to demand finer control over ADME and pharmacodynamic profiles, the strategic application of functional groups like the methoxymethyl will remain a key enabler of innovation, allowing scientists to sculpt molecules with enhanced therapeutic potential and improved safety profiles.

References

- Joshi, A., Hussain, N., Sain, D., & Talesara, G. L. (n.d.).

- BenchChem. (n.d.). 2-[(3-Methoxyphenyl)methyl]piperazine.

- Wikipedia. (n.d.). Piperazine.

- University of Wisconsin. (n.d.). Protecting Groups.

- Piperazine: the molecule of diverse pharmacological importance. (2025, August 6).

- A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines | Request PDF. (2025, August 6).

- Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine.

- Lee, K., et al. (n.d.). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC.

- Kim, H. S., et al. (n.d.). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed.

- ChemScene. (n.d.). (R)-2-(Methoxymethyl)piperazine.

- Ali, I., et al. (2024, April 29).

- PrepChem.com. (n.d.). Synthesis of N-(3-methoxybenzoyl)-piperazine.

- Chemsrc. (2025, August 21). 1-(3-Methoxyphenyl)piperazine.

- Siracusa, L., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

- Google Patents. (n.d.).

- Release. (n.d.). Piperazines.

- Szałata, A., et al. (2021, December 15). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.

- BenchChem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. (n.d.).

- de Oliveira, R. S., et al. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- de Oliveira, R. S., et al. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

- Shen, H. W., et al. (n.d.). Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice.

- Ianni, A. D., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.

- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

- UNODC. (2008, March 13). Details for Piperazines.

- BioIVT. (2024, November 22). ADME 101: Drug Metabolism Studies – Metabolic Stability [Video]. YouTube.

- Ataman Kimya. (n.d.). PIPERAZINE.

- Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs.

- Steuer, A. E., et al. (2015, December 15).

- Al-Ghananeem, A. M. (n.d.). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. PMC.

- Greenblatt, D. J., et al. (n.d.). PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION. ACNP.

- ClinPGx. (n.d.). Methoxyflurane Pathway, Pharmacokinetics.

- Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice. (n.d.).

Sources

- 1. 2-[(3-Methoxyphenyl)methyl]piperazine | 218594-59-3 | Benchchem [benchchem.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. usiena-air.unisi.it [usiena-air.unisi.it]

- 16. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]

Literature review on the synthesis of enantiomerically pure 2-substituted piperazines

The synthesis of enantiomerically pure 2-substituted piperazines is a critical competency in modern drug discovery. As a privileged scaffold, the piperazine ring appears in a vast array of bioactive molecules (e.g., G-protein coupled receptor ligands, kinase inhibitors).[1] However, the introduction of a substituent at the C2 position creates a stereocenter that dictates pharmacological efficacy and metabolic stability.

This technical guide provides a rigorous, evidence-based review of the three most robust methodologies for synthesizing these scaffolds. It moves beyond simple recipe listing to explore the mechanistic causality and strategic selection of each route.

Executive Summary: Strategic Route Selection

The choice of synthetic route depends on three variables: Scale , Substitution Pattern , and Starting Material Availability .

| Methodology | Primary Use Case | Key Advantage | Critical Limitation |

| 1. Chiral Pool (Amino Acids) | Discovery / MedChem | Absolute stereocontrol; known config. | Step-heavy; requires strong reduction. |

| 2. Asymmetric Hydrogenation | Process / Scale-up | Atom economy; high throughput. | Catalyst cost; requires pyrazine precursors. |

| 3. Aziridine Ring Opening | Complex Scaffolds | Access to non-canonical substitutions. | High-energy intermediates; safety on scale. |

Part 1: The Chiral Pool Approach (De Novo Synthesis)

Core Principle

This method leverages the inherent chirality of natural

Mechanistic Causality

-

Stereoretention: The stereocenter originates from the amino acid. Racemization is minimized because the cyclization to DKP is thermodynamically favorable and occurs under mild conditions (often acid-catalyzed deprotection/cyclization).

-

Reduction: The amide carbonyls of the DKP are reduced to methylenes. This requires a strong hydride donor (e.g., LiAlH

or BH

Validated Protocol: Synthesis of (S)-2-Methylpiperazine

Reference Basis: Organic Preparations and Procedures Int., 22(6), 761-768 (1990)[2]

Step 1: Dipeptide Formation

-

Reagents: (S)-N-Boc-Alanine (1.0 eq), Ethyl N-benzylglycinate (1.0 eq), DCC (1.1 eq), HOBt (catalytic).

-

Solvent: Dichloromethane (DCM).

-

Procedure: Stir at

for 12h. Filter urea byproduct. -

Checkpoint: NMR should show distinct diastereotopic benzylic protons.

Step 2: Cyclization to Diketopiperazine

-

Reagents: Formic acid or TFA (to remove Boc) followed by neutralization (Et

N) and reflux in sec-butanol or toluene. -

Observation: The DKP often precipitates or crystallizes upon cooling.

-

Self-Validation: The disappearance of the ethyl ester signal in

NMR confirms cyclization.

Step 3: Global Reduction

-

Reagents: LiAlH

(4.0 eq) in dry THF. -

Condition: Reflux for 12-24h. Caution: Exothermic.

-

Workup: Fieser workup (

mL H -

Yield: Typically 70-85%.

Step 4: Deprotection (Optional)

-

Reagents: H

, Pd/C (10%), MeOH. -

Outcome: Removal of the N-benzyl group yields the free (S)-2-methylpiperazine.

Workflow Visualization

Caption: Linear flow from chiral amino acid precursors to the reduced piperazine scaffold via the diketopiperazine intermediate.

Part 2: Catalytic Asymmetric Hydrogenation (The Modern Approach)

Core Principle

Direct hydrogenation of pyrazines is challenging due to the aromatic stability of the ring and the poisoning effect of the basic nitrogen atoms on metal catalysts. The breakthrough solution involves activating the pyrazine (e.g., via N-alkylation or Lewis acid coordination) to break aromaticity, facilitating reduction by chiral Iridium or Rhodium complexes.

Mechanistic Causality

-

Activation: Alkylation of one nitrogen creates a pyrazinium salt. This lowers the LUMO energy, making the ring more susceptible to hydride transfer.

-

Enantioselectivity: The chiral ligand on the Iridium catalyst directs the facial selectivity of the hydride addition.

-

Partial Reduction: The reaction typically proceeds through a tetrahydropyrazine intermediate, which is then further reduced.

Validated Protocol: Ir-Catalyzed Hydrogenation of Pyrazinium Salts

Reference Basis: Organic Letters, 18(13), 3082-3085 (2016)[3]

Reagents:

-

Substrate: 2-substituted pyrazinium salt (e.g., N-benzyl-2-methylpyrazinium bromide).

-

Catalyst: [Ir(COD)Cl]

(0.5 mol%) + (S)-SegPhos or (S)-MeO-Biphep (1.1 mol%). -

Additives: Usually requires no base, or mild additives depending on the specific salt.

-

Hydrogen Source: H

gas (600 psi / 40 bar).

Step-by-Step:

-

Catalyst Prep: Mix Ir precursor and chiral diphosphine ligand in degassed solvent (MeOH or THF) for 30 min to form the active complex.

-

Hydrogenation: Add the pyrazinium salt substrate. Pressurize the autoclave to 600 psi H

. -

Reaction: Stir at RT or mild heat (

) for 12-24h. -

Purification: Release pressure. Concentrate. Basify with NaOH to liberate the free amine base. Extract with DCM.

-

Self-Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column). Expected ee > 90%.[2][3][4][5][6][7][8]

Mechanism Visualization

Caption: Activation of the pyrazine ring via salt formation allows the chiral Iridium catalyst to direct stereoselective hydrogenation.

Part 3: Industrial Resolution (The Benchmark)

While asymmetric synthesis is elegant, classical resolution remains a workhorse for producing simple 2-alkyl piperazines (e.g., (S)-2-methylpiperazine) on a multi-ton scale due to the low cost of racemic starting materials.

Protocol: Tartaric Acid Resolution

Reference Basis: Patent CN1456553A; CymitQuimica Specs

-

Salt Formation: Dissolve racemic 2-methylpiperazine in ethanol/water. Add D-tartaric acid (0.5 - 1.0 eq).

-

Crystallization: Heat to dissolve, then cool slowly. The diastereomeric salt [(S)-2-methylpiperazine][D-tartrate] is typically less soluble and crystallizes out.

-

Recrystallization: Recrystallize the salt from aqueous ethanol to upgrade chiral purity (target >99% de).

-

Liberation: Treat the salt with NaOH or KOH. Distill the free amine.

-

Validation: Optical rotation

should be approx +12.0 to +15.0 (c=1, water) or verified by chiral GC.

Comparative Data Summary

| Metric | Amino Acid Route | Ir-Catalyzed Hydrogenation | Classical Resolution |

| Enantiomeric Excess | >99% (Source dependent) | 90-96% | >99% (After recrystallization) |

| Step Count | 3-4 Steps | 2 Steps (Alkylation + H2) | 2 Steps (Salt formation + Base) |

| Scalability | Moderate (Hydride safety) | High (Autoclave limits) | Very High |

| Atom Economy | Low (Loss of protecting groups) | High | Low (Discard 50% isomer) |

References

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 2016, 18(13), 3082-3085.[3][5]

-

An Improved Synthesis of (R)- and (S)-2-Methylpiperazine. Organic Preparations and Procedures International, 1990, 22(6), 761-768.[2]

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 2021, 8, 6273-6278.[9]

-

Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-). Patent CN1456553A.

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 2013.

Sources

- 1. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. figshare.com [figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS 74879-18-8: (S)-(+)-2-methylpiperazine | CymitQuimica [cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Mechanism of action for biologically active piperazine compounds

Diverse Pharmacological Action

A Senior Application Scientist's In-depth Technical Guide to the Mechanisms of Biologically Active Piperazine Compounds

Introduction: The Enduring Significance of the Piperazine Core

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its structural simplicity, synthetic tractability, and unique physicochemical properties have cemented its role as a cornerstone in the development of a vast array of therapeutic agents.[1][2] The nitrogen atoms provide key points for chemical modification, allowing for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacological activity.[2][3] This inherent versatility has led to the successful development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including psychiatry, immunology, and oncology.[4] This guide will provide a detailed exploration of the molecular mechanisms underpinning the biological activity of key classes of piperazine compounds, offering insights for researchers, scientists, and drug development professionals.

I. Piperazine Derivatives in Neuroscience: Modulating Synaptic Transmission

The piperazine moiety has been extensively utilized in the design of drugs targeting the central nervous system (CNS), primarily due to its favorable pharmacokinetic profile for crossing the blood-brain barrier.[5] These compounds exert their effects by interacting with a variety of neurotransmitter receptors and transporters.

A. Antipsychotics: Targeting Dopaminergic and Serotonergic Pathways

Piperazine-containing antipsychotics are broadly classified into typical and atypical agents, distinguished by their receptor binding profiles and, consequently, their therapeutic and side-effect profiles.

Mechanism of Action: The primary mechanism of action for typical antipsychotics, such as the piperazine phenothiazine perphenazine, is the potent antagonism of the dopamine D2 receptor in the mesolimbic pathway of the brain.[6][7] This blockade is believed to be responsible for the alleviation of the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[8] However, non-selective binding to D2 receptors in other dopaminergic pathways, like the nigrostriatal pathway, can lead to extrapyramidal side effects (EPS).[8]

Atypical antipsychotics, including many piperazine derivatives like aripiprazole, clozapine, and olanzapine, exhibit a more complex pharmacology.[3][9] They generally have a lower affinity for D2 receptors and a higher affinity for various serotonin (5-HT) receptors, particularly 5-HT2A.[9][10] This dual D2/5-HT2A antagonism is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a reduced propensity for EPS.[10] Aripiprazole is unique in that it acts as a D2 partial agonist, meaning it can act as a functional antagonist in a hyperdopaminergic environment and a functional agonist in a hypodopaminergic environment.[3]

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Piperazine Antipsychotics

| Drug | D2 | D3 | D4 | 5-HT1A | 5-HT2A | 5-HT2C | α1 | H1 | M1 |

| Aripiprazole | 0.34 | 0.8 | 44 | 1.7 | 3.4 | 15 | 57 | 61 | >1000 |

| Clozapine | 125 | 24 | 9 | 15 | 13 | 9 | 7 | 2.8 | 1.9 |

| Olanzapine | 11 | 4.8 | 27 | >1000 | 4 | 11 | 19 | 7 | 26 |

| Perphenazine | 0.76 | 0.45 | 1.1 | 240 | 3.2 | 14 | 2.2 | 3.2 | 6.7 |

Data compiled from multiple sources.[3][10][11][12]

Signaling Pathway: Dopamine D2 Receptor Antagonism

The blockade of D2 receptors by piperazine antipsychotics inhibits the downstream signaling cascade initiated by dopamine. This G-protein coupled receptor (GPCR) is coupled to Gi/o proteins, and its activation normally leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By antagonizing this receptor, antipsychotics prevent these downstream effects, thereby reducing dopaminergic neurotransmission.

B. Antidepressants: Enhancing Serotonergic Neurotransmission

Phenylpiperazine derivatives, such as trazodone, nefazodone, and vilazodone, are a class of antidepressants with a multimodal mechanism of action.[13]